molecular formula C10H10ClFN2 B12636994 2-Amino-6-fluoro-3-methylquinoline hydrochloride CAS No. 1170267-22-7

2-Amino-6-fluoro-3-methylquinoline hydrochloride

Cat. No.: B12636994
CAS No.: 1170267-22-7
M. Wt: 212.65 g/mol
InChI Key: JYGQWFCKTUMSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-fluoro-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H10ClFN2 and a molecular weight of 212.65 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a quinoline core substituted with amino, fluoro, and methyl groups.

Preparation Methods

The synthesis of 2-Amino-6-fluoro-3-methylquinoline hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The process involves the use of boron reagents and palladium catalysts to form the desired product.

Chemical Reactions Analysis

2-Amino-6-fluoro-3-methylquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-Amino-6-fluoro-3-methylquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-3-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, influencing their function and activity. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

2-Amino-6-fluoro-3-methylquinoline hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1170267-22-7

Molecular Formula

C10H10ClFN2

Molecular Weight

212.65 g/mol

IUPAC Name

6-fluoro-3-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C10H9FN2.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H

InChI Key

JYGQWFCKTUMSQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)N=C1N.Cl

Origin of Product

United States

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